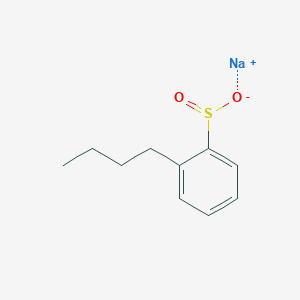

Sodium 2-butylbenzenesulfinate

描述

Sodium 2-butylbenzenesulfinate: is an organic compound that belongs to the class of sulfinates. It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a butyl group. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-butylbenzenesulfinate typically involves the sulfonation of 2-butylbenzene. This can be achieved through the reaction of 2-butylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are designed to handle significant quantities of reactants and ensure high yields of the desired product. The use of continuous reactors and efficient separation techniques are common in industrial production to optimize the synthesis and purification of the compound.

化学反应分析

Types of Reactions: Sodium 2-butylbenzenesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids or sulfonates.

Reduction: It can be reduced to form sulfides or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: Sulfonic acids or sulfonates.

Reduction: Sulfides or thiols.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Sodium sulfinates, including sodium 2-butylbenzenesulfinate, serve as valuable intermediates in organic synthesis. They are utilized for:

- Sulfonylation Reactions : Sodium sulfinates can act as sulfonylating agents, facilitating the introduction of sulfonyl groups into organic molecules. This is particularly useful in synthesizing sulfonamides and sulfones, which are important in medicinal chemistry .

- Formation of Organosulfur Compounds : They participate in S–S, N–S, and C–S bond-forming reactions, leading to the creation of various organosulfur compounds such as thiosulfonates and vinyl sulfones. The ability to form these diverse compounds makes this compound a key building block in synthetic organic chemistry .

- Radical Reactions : Recent advancements have shown that sodium sulfinates can be used in radical-triggered reactions, allowing for the formation of complex molecular architectures through innovative methodologies like ring-closing reactions .

Pharmaceutical Applications

The pharmaceutical industry benefits from this compound through its role as a:

- Reagent for Drug Development : Its ability to introduce sulfonyl groups into drug candidates enhances their pharmacological properties. Sulfonamides derived from these reactions are crucial in antibiotic formulations and other therapeutic agents .

- Stabilizing Agent : In formulations, sodium sulfinates can stabilize active pharmaceutical ingredients (APIs) by preventing oxidation and degradation during storage and application .

Material Science

In material science, this compound finds applications in:

- Conductive Polymers : It is used as an electrolyte in the synthesis of conductive polymers like polypyrrole. These materials have significant implications for electronic devices and sensors due to their electrical conductivity and stability .

- Surface Modifications : Sodium sulfinates can modify surfaces to enhance properties such as hydrophobicity or adhesion. This is particularly relevant in coatings and composite materials where surface characteristics are critical for performance .

Environmental Applications

The environmental impact of this compound is also noteworthy:

- Biodegradability : Studies indicate that sodium sulfinates can undergo biodegradation under aerobic conditions, making them suitable for applications where environmental sustainability is a concern. Their degradation products are often less harmful than traditional sulfonated compounds .

- Remediation Technologies : Sodium sulfinates may be employed in remediation strategies to treat contaminated water or soil by facilitating the breakdown of pollutants through chemical transformations .

Case Study 1: Synthesis of Sulfonamides

In a study conducted by Harrity et al., an improved method for synthesizing optically pure sulfinates from chiral precursors was developed. The process involved oxidation followed by treatment with sodium methoxide, yielding high purity products suitable for pharmaceutical applications .

Case Study 2: Conductive Polymer Formation

Research by Odell et al. demonstrated the use of sodium arylsulfinates in creating conductive polypyrrole coatings on stainless steel surfaces. The coatings exhibited varying morphologies that enhanced their electrical properties, paving the way for applications in sensors and electronic devices .

作用机制

The mechanism by which sodium 2-butylbenzenesulfinate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These properties make it a versatile compound in organic synthesis and other applications.

相似化合物的比较

- Sodium benzenesulfinate

- Sodium toluenesulfinate

- Sodium xylenesulfinate

Comparison: Sodium 2-butylbenzenesulfinate is unique due to the presence of the butyl group, which can influence its reactivity and solubility compared to other sulfinates. The butyl group provides additional steric hindrance and hydrophobicity, which can affect the compound’s behavior in different chemical reactions and applications.

生物活性

Sodium 2-butylbenzenesulfinate is a sulfonate compound that has garnered attention for its potential biological activities. This article synthesizes available research on its antimicrobial, anti-inflammatory, and antioxidant properties, as well as its safety profile based on various studies.

This compound is a sodium salt of a sulfinic acid derivative, which is characterized by the presence of a butyl group attached to a benzene ring with a sulfonate functional group. This structure is significant in determining its reactivity and biological activity.

Antimicrobial Activity

Research indicates that sodium sulfinates, including this compound, exhibit notable antimicrobial properties. A study evaluating various benzenesulfonamide derivatives reported minimum inhibitory concentrations (MIC) against several bacterial strains:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4a | 6.67 | P. aeruginosa |

| 4e | 6.28 | A. niger |

These results suggest that compounds related to this compound can be effective against common pathogens, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. The anti-inflammatory effects were assessed through carrageenan-induced edema models in rats, where compounds similar to this compound demonstrated significant reductions in paw swelling:

- Compound 4a : Inhibited edema by approximately 94% at various time points.

- Compound 4c : Showed comparable efficacy with reductions around 89% .

These findings indicate the potential utility of this compound in treating inflammatory conditions.

Antioxidant Activity

Antioxidant activity is another area where sodium sulfinates may play a role. Compounds derived from sulfonamides have been reported to exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress associated with various diseases. The antioxidant capacity was quantified using IC50 values, where lower values indicate higher activity:

This suggests that this compound could serve as a potent antioxidant agent.

Safety Profile

The safety of sodium sulfinates has been evaluated through various toxicity studies. Notably, studies have established no observed adverse effect levels (NOAELs) for related compounds:

- NOAEL for Rats : Established at ≥240 mg/kg bw/day.

- NOAEL for Mice : Established at ≥727 mg/kg bw/day.

These studies indicate that sodium sulfinates are generally well-tolerated at specified doses and do not exhibit carcinogenic properties . However, caution is warranted as concentrations above certain thresholds have shown clastogenic effects without metabolic activation .

Case Studies and Applications

Several case studies highlight the application of sodium sulfinates in various fields:

-

Antimicrobial Agent Development :

- Research into new formulations incorporating sodium sulfinates has led to promising results in combating antibiotic-resistant strains of bacteria.

-

Cosmetic Applications :

- Due to their surfactant properties and low toxicity, sodium sulfinates are explored in cosmetic formulations aimed at enhancing skin health through their antioxidant effects.

- Biodegradability Studies :

属性

IUPAC Name |

sodium;2-butylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S.Na/c1-2-3-6-9-7-4-5-8-10(9)13(11)12;/h4-5,7-8H,2-3,6H2,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPJCLYTMKNOJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743884 | |

| Record name | Sodium 2-butylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89520-68-3 | |

| Record name | Sodium 2-butylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。